(S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-propionamide (S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13479705
InChI: InChI=1S/C14H17N3O/c1-10(16)14(18)17(13-6-7-13)9-12-5-3-2-4-11(12)8-15/h2-5,10,13H,6-7,9,16H2,1H3/t10-/m0/s1
SMILES: CC(C(=O)N(CC1=CC=CC=C1C#N)C2CC2)N
Molecular Formula: C14H17N3O
Molecular Weight: 243.30 g/mol

(S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-propionamide

CAS No.:

Cat. No.: VC13479705

Molecular Formula: C14H17N3O

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-propionamide -

Specification

Molecular Formula C14H17N3O
Molecular Weight 243.30 g/mol
IUPAC Name (2S)-2-amino-N-[(2-cyanophenyl)methyl]-N-cyclopropylpropanamide
Standard InChI InChI=1S/C14H17N3O/c1-10(16)14(18)17(13-6-7-13)9-12-5-3-2-4-11(12)8-15/h2-5,10,13H,6-7,9,16H2,1H3/t10-/m0/s1
Standard InChI Key DBQBXYUWXVSGOT-JTQLQIEISA-N
Isomeric SMILES C[C@@H](C(=O)N(CC1=CC=CC=C1C#N)C2CC2)N
SMILES CC(C(=O)N(CC1=CC=CC=C1C#N)C2CC2)N
Canonical SMILES CC(C(=O)N(CC1=CC=CC=C1C#N)C2CC2)N

Introduction

(S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-propionamide is a chiral organic compound that falls under the class of propionamide derivatives. These compounds are often studied for their potential pharmacological applications, including antiproliferative and anti-inflammatory activities. This article explores the compound's structure, properties, synthesis, and potential applications based on available data.

Synthesis

The synthesis of (S)-2-amino-N-(2-cyano-benzyl)-N-cyclopropyl-propionamide typically involves:

  • Starting Materials:

    • A chiral precursor such as (S)-alanine methyl ester.

    • Benzyl cyanide derivatives.

    • Cyclopropylamine.

  • Reaction Conditions:

    • The reaction proceeds via amidation or reductive amination under controlled conditions.

    • Catalysts such as carbodiimides or borohydrides are commonly used.

  • Purification:

    • The product is purified through recrystallization or chromatographic techniques to ensure enantiomeric purity.

Applications and Biological Activity

4.1 Pharmacological Potential

  • Anticancer Activity: Similar compounds have shown antiproliferative effects on cancer cell lines by inducing apoptosis via caspase activation pathways .

  • Anti-inflammatory Properties: The cyano group and cyclopropyl moiety may contribute to inhibitory effects on COX or LOX enzymes, as observed in related compounds .

4.2 Molecular Docking Studies
Preliminary in silico studies suggest that the compound's functional groups enhance binding affinity to target proteins, making it a candidate for further drug development.

Comparative Data Table

PropertyValue/Description
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Chiral CenterYes (S-enantiomer)
Key Functional GroupsAmino (-NH2), Cyano (-CN), Cyclopropyl
SolubilityLikely soluble in polar solvents
Potential ApplicationsAnticancer, Anti-inflammatory

Research Gaps and Future Directions

While the compound exhibits promising structural features for biological activity:

  • Experimental Validation: In vitro and in vivo testing are required to confirm its pharmacological effects.

  • Toxicity Studies: Comprehensive toxicity profiles need to be established.

  • Optimization: Structural modifications could improve potency and selectivity for specific targets.

This detailed overview highlights the potential of (S)-2-amino-N-(2-cyano-benzyl)-N-cyclopropyl-propionamide as a valuable molecule for further research in medicinal chemistry.

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